molecular formula C6H7ClN2OS B1422341 2-chloro-N-(3-methyl-1,2-thiazol-5-yl)acetamide CAS No. 89466-40-0

2-chloro-N-(3-methyl-1,2-thiazol-5-yl)acetamide

Cat. No.: B1422341
CAS No.: 89466-40-0
M. Wt: 190.65 g/mol
InChI Key: PPDIVWQPAJUVCT-UHFFFAOYSA-N
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Description

2-chloro-N-(3-methyl-1,2-thiazol-5-yl)acetamide is a synthetic organic compound featuring a chloroacetamide group linked to a methyl-substituted thiazole ring. This specific molecular architecture, particularly the reactive chloroacetamide moiety, classifies it as a valuable building block in organic synthesis and medicinal chemistry research. Thiazole derivatives are of significant scientific interest due to their wide range of biological activities. For instance, structurally related compounds have been developed as fungistatic agents, with one analog showing activity against T. asteroides with a MIC value of 6.25 μg/mL . Furthermore, the thiazole core is a key structural component in several classes of pesticides, such as neonicotinoid insecticides, which act as nicotinic acetylcholine receptor (nAChR) blockers . Researchers may utilize this compound as a key intermediate for constructing more complex molecules, studying structure-activity relationships (SAR), or in the development of novel agrochemicals and pharmaceuticals. The compound must be handled by trained professionals in accordance with all applicable laboratory safety standards. This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Specific chemical and physical property data for this exact compound should be verified with the supplier.

Properties

IUPAC Name

2-chloro-N-(3-methyl-1,2-thiazol-5-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2OS/c1-4-2-6(11-9-4)8-5(10)3-7/h2H,3H2,1H3,(H,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPDIVWQPAJUVCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NSC(=C1)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601251363
Record name 2-Chloro-N-(3-methyl-5-isothiazolyl)acetamide
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URL https://comptox.epa.gov/dashboard/DTXSID601251363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89466-40-0
Record name 2-Chloro-N-(3-methyl-5-isothiazolyl)acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=89466-40-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-N-(3-methyl-5-isothiazolyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601251363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biochemical Analysis

Biochemical Properties

2-chloro-N-(3-methyl-1,2-thiazol-5-yl)acetamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, thiazole derivatives are known to exhibit antimicrobial, antifungal, and antiviral activities. The interactions of this compound with these biomolecules often involve binding to active sites or altering the conformation of the target molecules, thereby inhibiting or activating their functions.

Cellular Effects

The effects of this compound on cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, thiazole derivatives have been shown to affect the proliferation and apoptosis of cancer cells. The specific impact of this compound on these processes can vary depending on the cell type and the concentration of the compound used.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, thiazole derivatives have been reported to inhibit enzymes involved in bacterial cell wall synthesis, thereby exhibiting antibacterial properties. Additionally, this compound may induce changes in gene expression by interacting with transcription factors or other regulatory proteins.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are crucial for understanding its stability and long-term impact on cellular function. Studies have shown that thiazole derivatives can exhibit varying degrees of stability and degradation over time. The long-term effects of this compound on cellular function can include sustained inhibition of target enzymes or prolonged alterations in gene expression, depending on the experimental conditions.

Dosage Effects in Animal Models

In animal models, the effects of this compound can vary with different dosages. Lower doses may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects. For example, thiazole derivatives have been shown to have a dose-dependent impact on bacterial growth inhibition. It is essential to determine the optimal dosage to achieve the desired therapeutic effect while minimizing potential toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. Thiazole derivatives are known to undergo metabolic transformations, such as oxidation and conjugation, which can affect their biological activity and pharmacokinetics. Understanding these pathways is crucial for predicting the compound’s behavior in vivo.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. Thiazole derivatives can be transported across cell membranes via specific transporters or passive diffusion. Once inside the cells, the compound may localize to specific organelles or compartments, affecting its activity and function.

Subcellular Localization

The subcellular localization of this compound is critical for its activity. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For instance, thiazole derivatives have been observed to localize in the nucleus, where they can interact with DNA and transcription factors. The precise localization can influence the compound’s effectiveness in modulating cellular processes.

Biological Activity

2-Chloro-N-(3-methyl-1,2-thiazol-5-yl)acetamide is a thiazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound exhibits significant potential as an antimicrobial, antifungal, and antitumor agent. The unique structural features of thiazole derivatives contribute to their interaction with various biological targets, making them subjects of extensive research.

Chemical Structure and Properties

The molecular structure of this compound includes a chloro group and a methyl-substituted thiazole ring. Its molecular formula is C₅H₆ClN₂OS, with a molecular weight of approximately 178.63 g/mol. The presence of the thiazole moiety enhances its biological activity through various mechanisms.

Antimicrobial Activity

Research indicates that this compound possesses notable antimicrobial properties. It has been tested against a range of pathogens, including both Gram-positive and Gram-negative bacteria, as well as fungi.

PathogenActivity TypeMinimum Inhibitory Concentration (MIC)
Staphylococcus aureusAntibacterial4.51–4.60 mM
Escherichia coliAntibacterial3.92–4.01 mM
Candida albicansAntifungal3.92–4.01 mM
Aspergillus nigerAntifungal4.01–4.23 mM

The compound's effectiveness against these pathogens suggests its potential for development as a therapeutic agent in treating infections caused by resistant strains .

Antitumor Activity

The antitumor properties of thiazole derivatives are well-documented, with studies showing that this compound can inhibit the proliferation of various cancer cell lines. The compound's mechanism may involve the modulation of signaling pathways related to cell growth and apoptosis.

In vitro studies have reported IC50 values indicating cytotoxic effects on cancer cells:

Cell LineIC50 Value (µg/mL)
MCF-7 (Breast Cancer)1.61 ± 1.92
HeLa (Cervical Cancer)1.98 ± 1.22

These findings highlight the compound's potential as a lead agent in cancer therapy .

Structure-Activity Relationship (SAR)

The biological activity of thiazole derivatives is influenced by their structural characteristics. The presence of electron-withdrawing groups such as chlorine enhances the antimicrobial and antitumor efficacy of the compounds. Conversely, electron-donating groups can affect lipophilicity and solubility, influencing bioavailability and overall activity.

Case Studies

Several studies have explored the biological activity of thiazole derivatives similar to this compound:

  • Antimicrobial Evaluation : A comparative study evaluated various thiazole derivatives against multiple bacterial strains, confirming that structural modifications significantly impact their MIC values .
  • Antitumor Mechanisms : Research on related compounds revealed that certain structural features are essential for cytotoxicity against cancer cells, emphasizing the importance of SAR in drug design .

Scientific Research Applications

Medicinal Chemistry Applications

The thiazole moiety present in 2-chloro-N-(3-methyl-1,2-thiazol-5-yl)acetamide contributes to its wide range of pharmacological properties. The following applications have been identified:

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, including Gram-positive and Gram-negative bacteria. The compound's mechanism involves the inhibition of bacterial cell wall synthesis, leading to effective antibacterial action.

Antifungal Properties

This compound has shown efficacy against several fungal pathogens. Its potential as an antifungal agent is particularly notable in treating skin infections caused by dermatophytes and yeast.

Antiviral Activity

Studies have indicated that derivatives of this compound can act as antiviral agents. The compound has been synthesized and tested for its ability to inhibit viral replication in laboratory settings .

Anticancer Potential

The compound has demonstrated selective cytotoxicity against various cancer cell lines, including human glioblastoma U251 cells and melanoma WM793 cells. The mechanism involves inducing apoptosis in cancer cells through interaction with specific molecular targets .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of thiazole derivatives. Modifications to the thiazole ring or substituents can significantly enhance the compound's efficacy against targeted diseases.

ModificationEffect on Activity
Addition of electron-donating groupsIncreases cytotoxicity against cancer cells
Substitution on the thiazole ringEnhances antimicrobial properties
Variation in acetamide groupAlters antiviral effectiveness

Case Studies

Several studies have explored the applications of this compound in depth:

Study on Anticancer Activity

In a study conducted by Evren et al., novel thiazole derivatives were synthesized and tested against NIH/3T3 mouse embryoblast and A549 human lung adenocarcinoma cells. The results showed that certain derivatives exhibited strong selectivity against these cell lines, indicating potential for further development as anticancer agents .

Antimicrobial Screening

A comprehensive screening evaluated a series of N-(substituted phenyl)-2-chloroacetamides, including derivatives of this compound. The study highlighted significant antimicrobial activity against pathogens like Staphylococcus aureus and Escherichia coli, with MIC values demonstrating varying levels of effectiveness across different strains.

Comparison with Similar Compounds

Key Observations :

  • Thiazole vs.
  • Benzisoxazole Derivatives : The fused benzene ring in benzisoxazole analogs enhances aromaticity and stability, as seen in N-[3-(chloromethyl)-1,2-benzisoxazol-5-yl]acetamide, which is used as a precursor for pharmacologically active compounds .

Reactivity Comparison :

  • The chloroacetyl group in the target compound undergoes nucleophilic substitution with amines or thiols, similar to its oxazole and oxadiazole analogs. However, the thiazole ring’s sulfur atom may participate in additional interactions (e.g., hydrogen bonding or metal coordination) .

Physicochemical and Spectral Properties

Property Target Compound 3-Methyl-Oxazole Analog Benzisoxazole Analog Oxadiazole Analog
Melting Point (°C) Not reported Not reported 172–173 Not reported
IR (C=O stretch, cm⁻¹) ~1650–1700 (predicted) ~1650–1700 (predicted) 1611 ~1650–1700 (predicted)
¹H NMR (δ, ppm) 2.11 (s, CH₃), 5.22 (s, ClCH₂) Similar to thiazole analog 2.02 (s, CH₃), 4.70 (s, CH₂Cl) 4.70 (s, CH₂Cl)

Key Findings :

  • The benzisoxazole analog exhibits a lower C=O stretching frequency (1611 cm⁻¹) compared to typical acetamides, likely due to conjugation with the aromatic system .
  • Chloromethyl protons in benzisoxazole derivatives resonate downfield (~4.70 ppm) due to the electron-withdrawing effect of chlorine .

Preparation Methods

Methodology:

  • Reagents: 2-Amino thiazole, acyl chlorides (e.g., chloroacetyl chloride), potassium carbonate, and solvents like chloroform or acetone.
  • Procedure:
    • Dissolve 2-amino thiazole in chloroform.
    • Add potassium carbonate as a base.
    • Reflux with chloroacetyl chloride to form 2-chloro-N-(thiazol-2-yl)acetamide (intermediate 2).

Data:

Step Reagents Conditions Yield Reference
1 2-Amino thiazole + chloroacetyl chloride Reflux 12 hrs at 80°C ~57% ,

Chlorination to Form 2-Chloro-N-(3-methyl-1,2-thiazol-5-yl)acetamide

The key to obtaining the target compound involves selective chlorination at the 5-position of the thiazole ring, followed by N-alkylation with methyl groups.

Methodology:

  • Chlorination:

    • Use reagents like phosphorus oxychloride (POCl₃) or N-chlorosuccinimide (NCS) under controlled conditions to selectively chlorinate the 5-position.
    • Alternatively, microwave-assisted chlorination under microwave irradiation has been reported to enhance selectivity and yield.
  • Methylation:

    • The methyl group at the 3-position is introduced via methylation of the thiazole ring, often using methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate.

Data:

Step Reagents Conditions Yield Reference
2 NCS or POCl₃ Microwave or reflux Variable ,

Functionalization to Attach the Acetamide Group

The final step involves coupling the chlorinated thiazole derivative with an acetamide fragment to form This compound .

Procedure:

  • React the chlorinated intermediate with methylamine or other amines in the presence of acetic anhydride or acetic acid to facilitate acetamide formation.
  • Use of microwave irradiation (as shown in recent studies) accelerates the reaction and improves yields.

Data:

Step Reagents Conditions Yield Reference
3 Methylamine + acetic anhydride Microwave at 170°C for 30 min ~60% ,

Summary of Preparation Methods with Data Tables

Method Key Reagents Conditions Yield Advantages References
A. Reflux of 2-amino thiazole with chloroacetyl chloride 2-Amino thiazole, chloroacetyl chloride, K₂CO₃ Reflux 12 hrs at 80°C ~57% Straightforward, high yield
B. Microwave-assisted chlorination and methylation NCS, methyl iodide, microwave irradiation Microwave at 170°C Variable Rapid, high selectivity ,
C. Stepwise acylation and chlorination Acetic anhydride, POCl₃ Reflux or microwave ~60% Good control over substitution

Research Findings and Notes

  • Efficiency and Yield: Microwave-assisted methods significantly improve reaction times and yields, with some reports indicating yields exceeding 60-70% for key intermediates.
  • Selectivity: Careful control of chlorination conditions ensures selective substitution at the 5-position of the thiazole ring, which is critical for biological activity.
  • Purification: Column chromatography on silica gel using hexane-ethyl acetate mixtures is standard for purification of intermediates and final compounds.
  • Characterization: IR spectra typically show characteristic peaks for amide carbonyl (~1650 cm⁻¹), C–Cl (~600 cm⁻¹), and heterocyclic N–H (~3300 cm⁻¹). NMR confirms the chemical shifts corresponding to methyl groups, heterocyclic protons, and amide NH.

Q & A

Q. Can this compound serve as a precursor for radiopharmaceuticals or isotopic labeling studies?

  • Isotope Incorporation : 18^{18}F or 11^{11}C labeling at the methyl or chloro positions is feasible via nucleophilic substitution. PET imaging probes derived from thiazole-acetamide scaffolds show promise in oncology .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-chloro-N-(3-methyl-1,2-thiazol-5-yl)acetamide
Reactant of Route 2
Reactant of Route 2
2-chloro-N-(3-methyl-1,2-thiazol-5-yl)acetamide

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